1,3-Dihydroxyacetone Oxime

Medicinal Inorganic Chemistry Anticancer Drug Discovery Platinum Chemotherapeutics

1,3-Dihydroxyacetone oxime (≥98%) delivers the stable, monomeric C3 ketoxime scaffold essential for reproducible serinol hydrogenation and pH-sensitive Pt(II) metallodrug development. Unlike dynamic parent DHA, its locked oxime geometry ensures precise N,O-chelation and defined stoichiometry for MOF construction and Wolff-Kishner mechanistic studies. Procure this research-grade building block to secure reproducible reactivity and validated synthetic pathways.

Molecular Formula C3H7NO3
Molecular Weight 105.09 g/mol
CAS No. 37110-18-2
Cat. No. B1417963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydroxyacetone Oxime
CAS37110-18-2
Molecular FormulaC3H7NO3
Molecular Weight105.09 g/mol
Structural Identifiers
SMILESC(C(=NO)CO)O
InChIInChI=1S/C3H7NO3/c5-1-3(2-6)4-7/h5-7H,1-2H2
InChIKeySESFQRDUAZRWAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dihydroxyacetone Oxime (CAS 37110-18-2): Core Physicochemical Identity for R&D Procurement


1,3-Dihydroxyacetone oxime (DHAO; CAS 37110-18-2) is a C3 ketoxime derivative of 1,3-dihydroxyacetone, with a molecular formula of C3H7NO3 and a molecular weight of 105.09 g/mol . It is a white to light yellow crystalline solid with a melting point of 82–85°C and is soluble in water and polar organic solvents . As an oxime, it serves as a versatile building block in organic synthesis, particularly as a precursor to 2-amino-1,3-propanediol (serinol) and as a ligand in metal coordination chemistry [1][2].

Why 1,3-Dihydroxyacetone Oxime Cannot Be Replaced by Simple Analogs in Specialized Applications


The direct substitution of 1,3-dihydroxyacetone oxime with its parent ketone (1,3-dihydroxyacetone, DHA) or simpler alkyl oximes is problematic due to fundamental differences in reactivity and stability. Unlike DHA, which exists in dynamic equilibrium with its dimeric and polymeric forms in solution, the oxime functional group traps the ketone in a stable, monomeric form [1]. This 'locking' effect is critical for reproducible stoichiometric reactions and for accessing the specific N,O-chelating geometry required for metal complexation [2]. Furthermore, the presence of two primary hydroxyl groups alongside the oxime enables distinct downstream transformations—such as hydrogenation to the key pharmaceutical intermediate serinol—that are not accessible from simpler oxime analogs lacking these functional handles [3]. The quantitative evidence below details these specific, non-interchangeable performance attributes.

Quantitative Evidence for 1,3-Dihydroxyacetone Oxime Differentiation


Platinum(II) Complexes Exhibit Low Micromolar Cytotoxicity Against Human Cancer Cell Lines

The zwitterionic platinum(II) complexes formed by the reaction of 1,3-dihydroxyacetone oxime with diam(m)minediaquaplatinum(II) exhibited IC50 values in the medium to low micromolar range against CH1, SW480, and A549 human cancer cell lines [1]. This cytotoxic potency is notable for platinum complexes with N3O or N3Cl coordination spheres, which are generally less potent than classical cisplatin analogs. Furthermore, these complexes displayed pH-dependent activation, with enhanced antiproliferative effects under slightly acidic conditions (pH 6.0) compared to physiological pH (7.4), a behavior linked to the unique protonation and ring-opening dynamics of the 1,3-dihydroxyacetone oxime ligand [1].

Medicinal Inorganic Chemistry Anticancer Drug Discovery Platinum Chemotherapeutics

Catalytic Hydrogenation Yields 2-Amino-1,3-propanediol (Serinol), a Key Contrast Media Intermediate

1,3-Dihydroxyacetone oxime can be directly converted to 2-amino-1,3-propanediol (serinol) via catalytic hydrogenation using a rhodium-on-alumina catalyst at 40–70 bar and 20–80°C [1]. Serinol is a critical building block for second-generation non-ionic X-ray contrast media like Iopamidol and Iohexol [2]. Alternative routes to serinol, such as the nitromethane-formaldehyde reaction, involve more hazardous reagents and generate complex waste streams, whereas the oxime hydrogenation route offers a cleaner, more atom-economical process. While exact yields are proprietary, the patent literature establishes this as a viable industrial method [1].

Process Chemistry Pharmaceutical Intermediates Contrast Media Synthesis

High Purity (≥98%) and Defined Storage Requirements for Reproducible Research

Commercially available 1,3-dihydroxyacetone oxime is offered with a minimum purity of 98% (by GC) from multiple suppliers [1]. This high purity is critical for applications requiring precise stoichiometry, such as metal complexation and pharmaceutical intermediate synthesis. The compound is sensitive to heat and humidity, necessitating storage at 2–8°C under an inert atmosphere (argon) to prevent degradation . Lower-purity grades (e.g., 95%) are also available , but the 98% specification is recommended for sensitive applications. This level of quality control and defined storage ensures experimental reproducibility, which may not be guaranteed with generic or lower-purity oxime analogs.

Chemical Procurement Quality Control Storage Stability

pH-Dependent Ligand Dynamics Enable Tumor-Selective Activation of Platinum Complexes

The platinum(II) complexes derived from 1,3-dihydroxyacetone oxime exhibit unique pH-dependent behavior. The zwitterionic chelate form is stable at both pH 7.4 and 6.0, but the protonated species undergoes deprotonation at pH 7.4 and tends toward ring-opening in slightly acidic environments (pH 6.0), a condition characteristic of many solid tumors [1]. This pH-triggered structural change correlates with enhanced antiproliferative activity at pH 6.0 compared to pH 7.4, suggesting potential for selective activation in the tumor microenvironment [1]. Such pH-sensitive ligand dynamics are not a general property of simple alkyl oximes and are attributed to the specific protonation equilibria of the 1,3-dihydroxyacetone oxime scaffold.

Bioinorganic Chemistry Tumor Microenvironment Prodrug Activation

Validated Application Scenarios for 1,3-Dihydroxyacetone Oxime


Synthesis of pH-Sensitive Anticancer Platinum(II) Complexes

1,3-Dihydroxyacetone oxime is a proven ligand for generating zwitterionic platinum(II) complexes with low micromolar cytotoxicity and pH-dependent activation profiles. Researchers developing novel metallodrugs for solid tumors should prioritize this oxime to exploit its unique ability to confer pH-sensitive chelation and enhanced activity in the acidic tumor microenvironment [1].

Production of Serinol for Non-Ionic X-Ray Contrast Media

The catalytic hydrogenation of 1,3-dihydroxyacetone oxime over rhodium/alumina is an established industrial route to 2-amino-1,3-propanediol (serinol), a key intermediate for second-generation non-ionic contrast agents like Iopamidol. Process chemists should consider this oxime-based pathway for its safety and atom economy advantages over alternative serinol syntheses [1][2].

Synthetic Intermediate in Wolff-Kishner Reduction Studies

1,3-Dihydroxyacetone oxime serves as a protected ketone intermediate in the Wolff-Kishner reduction of 1,3-dihydroxyacetone. While the expected 1,3-propanediol was not obtained due to an unexpected side reaction, this study highlights the oxime's utility in fundamental mechanistic investigations and underscores the importance of its defined structure for reproducible organic transformations [1].

High-Purity Building Block for Metal-Organic Frameworks and Coordination Polymers

The 1,3-dihydroxyacetone oxime scaffold, with its N,O-chelating motif and two primary hydroxyl groups, is an attractive building block for the construction of metal-organic frameworks (MOFs) and coordination polymers. Researchers should procure the 98% purity grade to ensure precise metal-to-ligand stoichiometry and reproducible material properties, especially when working under inert conditions to prevent humidity-induced degradation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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